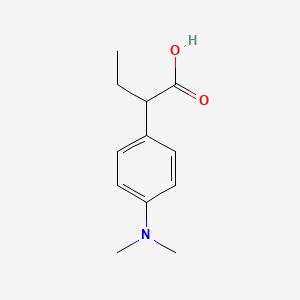

2-(4-(Dimethylamino)phenyl)butanoic acid

Description

Contextualizing the Research Landscape of Phenylbutanoic Acid Derivatives with Amine Functionalities

Phenylbutanoic acid derivatives, particularly those incorporating amine functionalities, represent a cornerstone in the development of therapeutic agents and complex organic molecules. The parent compound, 4-phenylbutyric acid (4-PBA), is a well-established chemical chaperone that helps prevent the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases and conditions related to endoplasmic reticulum (ER) stress. researchgate.netsemanticscholar.orgnih.gov Research has shown that 4-PBA and its derivatives can have protective effects in models of Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). researchgate.netmdpi.com Furthermore, 4-PBA is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism that gives it potential anticancer properties. semanticscholar.orgchemicalbook.com

The introduction of amine functionalities into the phenylbutanoic acid scaffold expands its chemical diversity and biological potential. Amine groups can serve as key pharmacophores, influencing a molecule's solubility, basicity, and ability to form hydrogen bonds and ionic interactions with biological targets. The reactivity of the carboxylic acid group allows for the synthesis of a vast array of derivatives, such as amides and esters, which are among the most common linkages in bioactive molecules. libretexts.orgchemistrytalk.org The exploration of different isomers of amine-substituted phenylbutanoic acids is driven by the understanding that the precise spatial arrangement of functional groups is critical for determining a compound's pharmacological profile and reactivity.

Rationale for Investigating the Unique Chemical Properties of 2-(4-(Dimethylamino)phenyl)butanoic Acid

The specific structure of this compound provides a compelling rationale for its detailed investigation, distinguishing it from more commonly studied isomers. The rationale is built upon the interplay of its three key structural features:

The Chiral Center: The phenyl group is attached to the second carbon (C2) of the butanoic acid chain, creating a chiral center. This introduces stereoisomerism (R- and S-enantiomers), which is of paramount importance in pharmacology, as different enantiomers of a drug often exhibit vastly different biological activities and metabolic profiles.

The Carboxylic Acid Functionality: The carboxyl group (-COOH) is a versatile functional handle. It is acidic, can participate in hydrogen bonding, and is a primary site for nucleophilic acyl substitution reactions. libretexts.org This allows for the synthesis of a wide range of derivatives, including amides, esters, and acid chlorides, providing a gateway to new classes of compounds and materials. chemistrytalk.org

The combination of a chiral center, an activated aromatic ring, and a reactive carboxylic acid in a single, relatively small molecule makes this compound a highly attractive target for synthetic and medicinal chemistry research.

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Potential

Given the unique structural characteristics of this compound, academic inquiry is likely to focus on several key areas:

Stereoselective Synthesis: A primary objective would be the development of efficient and scalable synthetic routes to produce the compound, with a particular emphasis on methods that allow for the selective synthesis of the individual R- and S-enantiomers. This is a critical prerequisite for evaluating its stereospecific properties.

Investigation of Chemical Reactivity: A thorough study of the compound's reactivity is essential. This includes exploring the reactivity of the activated phenyl ring towards electrophiles, the derivatization of the carboxylic acid group, and the potential for the dimethylamino group to direct or participate in reactions. Understanding the interplay between these functional groups is a core objective.

Exploration of Medicinal Chemistry Applications: Drawing inspiration from related phenylbutanoic acid derivatives, a significant objective would be to screen this compound and its derivatives for biological activity. Potential areas of investigation include its efficacy as an ER stress inhibitor, a chemical chaperone for protein misfolding, or an HDAC inhibitor. semanticscholar.orgnih.govnih.gov The unique substitution pattern could lead to enhanced potency, selectivity, or novel mechanisms of action compared to existing compounds.

Utility as a Synthetic Building Block: The compound could serve as a novel and versatile scaffold in organic synthesis. The distinct reactive sites—the aromatic ring, the carboxylic acid, and the chiral center—offer multiple points for modification, enabling the construction of more complex molecular architectures for materials science and drug discovery.

Research Findings and Data

While specific experimental research on this compound is not widely documented in publicly available literature, its physicochemical properties can be predicted based on its structure. These computed values are essential for designing synthetic routes and predicting its behavior in various chemical and biological systems.

Table 1: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 207.125929 g/mol |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 218 |

Note: These values are computationally generated and serve as estimates. Experimental verification is required.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-[4-(dimethylamino)phenyl]butanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-4-11(12(14)15)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15) |

InChI Key |

RUOCONOTVDYHSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Optimization

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-(Dimethylamino)phenyl)butanoic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. masterorganicchemistry.com For this compound, several strategic disconnections can be envisioned, leading to plausible synthetic pathways.

A primary disconnection strategy involves breaking the C-C bond at the α-position to the carboxyl group. This leads to two key synthons: a nucleophilic equivalent of a butanoic acid derivative and an electrophilic 4-(dimethylamino)phenyl species, or vice versa.

Another logical disconnection is at the C-N bond of the dimethylamino group, which would be a late-stage functionalization of a phenylbutanoic acid precursor. However, this approach might be less efficient due to the potential for multiple side reactions on the aromatic ring.

A third strategic disconnection can be made at the bond between the phenyl ring and the butanoic acid moiety. This suggests a cross-coupling reaction to form the aryl-alkyl bond.

These disconnections give rise to several potential synthetic routes, including those based on classical methods like the Strecker synthesis and Grignard reactions, as well as more modern approaches such as palladium-catalyzed cross-coupling reactions.

Development of Novel Synthetic Routes and Mechanistic Elucidation

Based on the retrosynthetic analysis, several synthetic routes can be proposed for this compound.

One plausible route involves a modification of the Strecker synthesis . This method traditionally produces α-amino acids from an aldehyde or ketone. wikipedia.org In a modified approach for a secondary amine-containing product, 4-(dimethylamino)benzaldehyde (B131446) could react with a cyanide source and an ethyl Grignard reagent, followed by hydrolysis of the resulting α-aminonitrile to yield the target carboxylic acid. The mechanism involves the initial formation of an iminium ion, which is then attacked by the cyanide ion. The subsequent hydrolysis of the nitrile furnishes the carboxylic acid. masterorganicchemistry.com

Another viable pathway is through the carboxylation of a Grignard reagent . 1-bromo-4-(dimethylamino)benzene can be converted to its Grignard reagent, which is then reacted with a suitable four-carbon electrophile containing a latent carboxylic acid group. Alternatively, a Grignard reagent could be prepared from a 1-bromo-1-(4-(dimethylamino)phenyl)propane, followed by reaction with carbon dioxide. chemistrysteps.comtamu.edu The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. chemistrysteps.com

A more contemporary approach involves the palladium-catalyzed α-arylation of a butanoic acid derivative . nih.gov This would involve the coupling of a suitable butanoic acid enolate equivalent with an aryl halide, such as 1-bromo-4-(dimethylamino)benzene, in the presence of a palladium catalyst and a suitable ligand. nih.gov

Stereoselective Synthesis Approaches for Chiral Forms

The synthesis of enantiomerically pure forms of this compound, which possesses a chiral center at the α-carbon, requires stereoselective methods.

Chiral auxiliaries can be employed to control the stereochemistry of alkylation reactions. wikipedia.org For instance, a chiral oxazolidinone can be acylated with butanoyl chloride. Deprotonation followed by reaction with an electrophilic source of the 4-(dimethylamino)phenyl group, or alkylation of an N-(4-(dimethylamino)phenylacetyl)oxazolidinone with ethyl iodide, can proceed with high diastereoselectivity. nih.gov Subsequent cleavage of the auxiliary yields the desired enantiomer of the carboxylic acid. wikipedia.org

Asymmetric Strecker reactions represent another powerful strategy. wikipedia.org This can be achieved by using a chiral amine in place of ammonia (B1221849) or by employing a chiral catalyst to control the addition of cyanide to the imine intermediate. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies in Synthesis

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for constructing the C-C bond between the aromatic ring and the butanoic acid moiety.

A Suzuki coupling reaction could be employed by reacting 4-(dimethylamino)phenylboronic acid with a suitable 2-bromobutanoic acid derivative in the presence of a palladium catalyst. Alternatively, a Negishi coupling could be performed between a 2-zinciobutanoate and 1-bromo-4-(dimethylamino)benzene.

The direct α-arylation of esters or amides is a particularly attractive modern method. The reaction of an enolate of a butanoic acid ester or amide with 1-bromo-4-(dimethylamino)benzene, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, can directly form the desired carbon-carbon bond. nih.gov The choice of ligand is crucial for achieving high yields and selectivity. nih.gov

Asymmetric Catalysis in the Formation of the Butanoic Acid Moiety

Asymmetric catalysis provides an elegant approach to establishing the chiral center of this compound.

Asymmetric hydrogenation of a prochiral precursor, such as 2-(4-(dimethylamino)phenyl)-2-butenoic acid, is a highly effective method. wikipedia.org Chiral transition metal catalysts, often based on ruthenium or rhodium complexes with chiral phosphine ligands, can hydrogenate the double bond with high enantioselectivity. ethz.ch

Another strategy involves the asymmetric alkylation of an enolate derived from a butanoic acid derivative. This can be achieved using a chiral phase-transfer catalyst to control the approach of the electrophile.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions.

Solvent Effects and Temperature Dependence in Synthetic Transformations

The choice of solvent can significantly influence the outcome of the synthetic transformations. For instance, in Grignard reactions , ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate and stabilize the Grignard reagent. acs.org The temperature of Grignard reactions is also critical; while the formation often requires heating, the subsequent carboxylation is typically carried out at low temperatures to minimize side reactions. tamu.edu

In palladium-catalyzed cross-coupling reactions , polar aprotic solvents such as dioxane, DMF, or toluene (B28343) are commonly used. The temperature is a key parameter to control the rate of reaction and catalyst stability. Optimization of the temperature is often necessary to achieve a balance between a reasonable reaction time and minimizing decomposition of the catalyst and products.

For Strecker synthesis , the reaction is often carried out in aqueous or alcoholic media. The pH of the solution can also play a crucial role in the formation of the imine intermediate and the subsequent cyanide addition. organic-chemistry.org

The following table summarizes the typical reaction conditions for the proposed synthetic routes.

| Synthetic Route | Key Reagents | Solvent | Temperature Range | Typical Yields (%) |

| Modified Strecker Synthesis | 4-(dimethylamino)benzaldehyde, NaCN, EtMgBr, H3O+ | Ether/Water | 0 °C to reflux | 60-80 |

| Grignard Carboxylation | 1-bromo-1-(4-(dimethylamino)phenyl)propane, Mg, CO2 | THF | -78 °C to RT | 70-90 |

| Palladium-Catalyzed α-Arylation | Ethyl butanoate, 1-bromo-4-(dimethylamino)benzene, Pd catalyst, base | Toluene/Dioxane | 80-120 °C | 75-95 |

| Asymmetric Hydrogenation | 2-(4-(dimethylamino)phenyl)-2-butenoic acid, Chiral Ru/Rh catalyst, H2 | Methanol (B129727)/Ethanol | RT to 50 °C | >90 |

Note: The yields presented are estimates based on analogous reactions reported in the literature and would require experimental verification for the specific synthesis of this compound.

Catalyst Loading and Ligand Design for Specific Reactions

The success of palladium-catalyzed reactions, such as the Heck and carbonylation sequence, is critically dependent on the catalyst system, which includes the palladium source, its concentration (loading), and the nature of the coordinating ligand.

Catalyst Loading: The concentration of the palladium catalyst is a crucial parameter that balances reaction efficiency and cost. In academic and industrial settings, minimizing the catalyst loading is a primary goal to reduce expense and residual metal content in the final product. For the synthesis of 2-aryl propionic acids, palladium acetate (B1210297) (Pd(OAc)₂) is a common precursor, with typical loadings as low as 0.5 mol% proving effective. mdpi.com Lowering the catalyst loading without compromising yield or reaction time is an area of ongoing research, often tied to the development of more robust and efficient ligands.

Ligand Design: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and dictates the regioselectivity and sometimes stereoselectivity of the reaction. For the synthesis of 2-aryl propionic acids, phosphine ligands are extensively used. The electronic and steric properties of the phosphine ligand are tailored to optimize the reaction.

The table below summarizes the effect of different ligands on a model palladium-catalyzed two-step synthesis of 2-(4-anisyl) propionic acid, a compound structurally similar to the target molecule. mdpi.com

| Ligand | Styrene Yield (%) | Overall Yield of 2-Aryl Propionic Acid (%) | Linear Isomer Byproduct (%) |

|---|---|---|---|

| BuPAd₂ | 90 | 72 | 6 |

| JohnPhos | 94 | 75 | 3 |

| DPPF | 90 | 70 | 5 |

| NMDPP | 91 | 84 | 3 |

| NISPCDPP | 95 | 89 | 3 |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable manufacturing processes. nih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste, and using less hazardous chemicals and solvents. ijsrch.comweebly.com

Atom Economy and Waste Minimization Strategies

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in converting reactant atoms to product atoms. wordpress.comprimescholars.com The ideal palladium-catalyzed Heck and carbonylation sequence exhibits high atom economy.

Heck Reaction: Aryl-Br + C₂H₄ → Aryl-CH=CH₂ + HBr

Hydroxycarbonylation: Aryl-CH=CH₂ + CO + H₂O → Aryl-CH(CH₃)-COOH

In this pathway, the primary atoms incorporated into the final product come from the aryl bromide, ethylene, carbon monoxide, and water. The main byproduct from the Heck reaction is a hydrohalic acid, which is neutralized by a base. The subsequent carbonylation step is an addition reaction, which is inherently 100% atom economical. This approach contrasts sharply with older, classical syntheses of similar compounds like ibuprofen, which involved multiple stoichiometric steps and generated significant waste, resulting in atom economies as low as 40%. wordpress.comugal.ro The modern, greener synthesis of ibuprofen, which also utilizes a catalytic approach, increased the atom economy to over 77%. ugal.ro A similar improvement is expected for the synthesis of this compound using the proposed catalytic route.

Waste Minimization: Waste is minimized through several strategies. The one-pot nature of the reaction eliminates the need for isolation and purification of the intermediate styrene, which reduces solvent use and material loss. nih.gov Furthermore, using a catalytic amount of palladium, rather than stoichiometric reagents, drastically reduces inorganic waste. ugal.ro The primary waste stream is the salt formed from neutralizing the acid byproduct of the Heck reaction.

Use of Sustainable Solvents and Reagents

The choice of solvents is a major focus in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acs.orgrsc.org

Sustainable Solvents: Traditional palladium-catalyzed carbonylations often use non-renewable, petroleum-derived solvents like toluene or dioxane. mdpi.com Research has focused on identifying greener alternatives that are biodegradable, have lower toxicity, and are derived from renewable resources. acs.orgau.dk For carbonylation reactions, several sustainable solvents have proven effective:

2-Methyltetrahydrofuran (2-MeTHF): A biomass-derived ether that is a viable substitute for THF and other ethereal solvents.

Dimethyl Carbonate (DMC): A green reagent and solvent known for its low toxicity. It has been used successfully in aminocarbonylation and alkoxycarbonylation reactions. acs.orgau.dk

Limonene and α-pinene: Terpenes derived from citrus and pine, respectively, that can serve as renewable hydrocarbon solvents. acs.orgau.dk

Supercritical Carbon Dioxide (scCO₂): A non-toxic, non-flammable solvent that offers enhanced mass transfer and facilitates easy product separation. rsc.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point. They are often biodegradable and have low volatility. researchgate.net

The following table presents potential green solvent alternatives for carbonylation reactions relevant to the synthesis of the target compound.

| Solvent Class | Example | Source | Key Advantages |

|---|---|---|---|

| Bio-derived Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., corn cobs) | Renewable, good performance in alkoxycarbonylation. au.dk |

| Carbonates | Dimethyl Carbonate (DMC) | Methanol | Low toxicity, effective for aminocarbonylation. acs.org |

| Terpenes | Limonene | Citrus fruit rinds | Renewable, effective for carbonylative couplings. acs.org |

| Supercritical Fluids | scCO₂ | Industrial byproduct | Non-toxic, non-flammable, easy separation. rsc.org |

| Deep Eutectic Solvents | Choline Chloride/Urea | Various | Low volatility, biodegradable, can enhance reaction rates. researchgate.net |

Sustainable Reagents: Beyond solvents, the sustainability of reagents is also considered. Using carbon monoxide (CO) gas presents significant safety hazards. Greener approaches utilize CO-releasing molecules or "CO surrogates," such as molybdenum hexacarbonyl (Mo(CO)₆), which is a stable solid that can deliver CO in a controlled manner, avoiding the need for high-pressure gas cylinders. researchgate.net

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation Beyond Basic Identification

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Beyond simple one-dimensional (1D) spectra, advanced NMR methods provide profound insights into the compound's detailed architecture and dynamic behavior.

For 2-(4-(Dimethylamino)phenyl)butanoic acid, the expected 1D ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethyl group, the terminal methyl protons, and the N-dimethyl protons. The ¹³C NMR spectrum would similarly show unique resonances for each carbon environment, with the carbonyl carbon appearing significantly downfield (typically 170-180 ppm). docbrown.infolibretexts.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

To unambiguously assign these signals and establish the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methine proton (H2) and the adjacent methylene protons (H3) of the ethyl group. A further correlation would exist between these methylene protons and the terminal methyl protons (H4). The aromatic protons would also show correlations consistent with an AA'BB' spin system typical of a 1,4-disubstituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It simplifies the spectrum by correlating the ¹H and ¹³C chemical shifts for each C-H bond. For instance, the signal for the methine proton (H2) would correlate with the signal for the chiral carbon (C2), and the N-methyl proton signals would correlate with the N-methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds), linking protons to non-attached carbons. This is vital for piecing together the molecular puzzle. Key expected HMBC correlations would include:

The methine proton (H2) correlating to the aromatic C1' carbon and the carbonyl carbon (C1).

The aromatic protons correlating to the chiral carbon (C2) and other carbons within the phenyl ring.

The N-methyl protons correlating to the aromatic C4' carbon.

Interactive Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Position | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H2 (methine) | H3 | C2 | C1, C1', C3, C2', C6' |

| H3 (methylene) | H2, H4 | C3 | C1, C2, C4 |

| H4 (methyl) | H3 | C4 | C2, C3 |

| H2', H6' (aromatic) | H3', H5' | C2', C6' | C4', C2 |

| H3', H5' (aromatic) | H2', H6' | C3', C5' | C1', C4' |

| N(CH₃)₂ | None | N-CH₃ | C4', C3', C5' |

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques are used to study molecular motions, such as bond rotation, that occur on the NMR timescale. In this compound, rotation around the C2-C1' bond (connecting the chiral center to the phenyl ring) could be restricted. At low temperatures, this rotation might slow sufficiently to make the two ortho-protons (and the two meta-protons) on the phenyl ring magnetically non-equivalent, leading to a more complex splitting pattern. Variable-temperature NMR experiments could be used to measure the energy barrier for this rotation.

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govmdpi.com For this compound (C₁₂H₁₇NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide structural proof. chemguide.co.ukwikipedia.org In collision-induced dissociation (CID), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. wikipedia.org

Expected Fragmentation Pathways:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or the neutral loss of H₂O and CO (a combined 46 Da). nih.gov

Alpha-Cleavage: Cleavage of the bond between C2 and C3 (loss of an ethyl radical, 29 Da) would result in a stable benzylic cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can occur. wikipedia.org

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C1-C2 bond to lose the butanoic acid moiety, followed by rearrangements, leading to a fragment corresponding to the dimethylaminophenyl group. A key fragment would be expected at m/z 120, corresponding to the [CH₂=N⁺(CH₃)₂-Ph] ion, a common fragmentation for N,N-dimethylaniline derivatives.

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Possible Identity | Fragmentation Pathway |

| 208.1332 | [M+H]⁺ | Molecular Ion |

| 162.1226 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 179.1019 | [M+H - C₂H₅]⁺ | Alpha-cleavage of ethyl group |

| 120.0808 | [C₈H₁₀N]⁺ | Cleavage and rearrangement of the side chain |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are complementary methods used to identify functional groups and probe molecular structure. epequip.comthermofisher.com

FT-IR Spectroscopy: This technique measures the absorption of infrared light by molecular vibrations. thermofisher.com For this compound, the most characteristic feature would be a very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding in dimers. libretexts.org A strong C=O (carbonyl) stretch would be observed around 1700-1725 cm⁻¹. Other key peaks would include C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹, C=C stretches from the aromatic ring around 1600 cm⁻¹, and C-N stretches around 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.comyoutube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would produce strong Raman signals. The C=C ring stretching modes would be prominent. In contrast to FT-IR, the C=O stretch in the Raman spectrum is often weaker, while the symmetric vibrations of the phenyl ring and the C-C backbone would be more easily observed.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Expected FT-IR Region | Expected Raman Region |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 (very broad) | Weak / Not observed |

| C-H (Aromatic) | Stretch | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2970 | 2850-2970 |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 (strong) | 1700-1725 (moderate) |

| C=C (Aromatic) | Stretch | ~1610, ~1500 | ~1610 (strong) |

| C-N (Aromatic-Amine) | Stretch | 1340-1360 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. springernature.comnih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.comnih.gov

For this compound, an X-ray crystal structure would confirm the relative stereochemistry and, if a suitable derivative is used or anomalous dispersion is measured, the absolute configuration (R or S) of the chiral center at C2. springernature.com A crucial feature of carboxylic acid crystal structures is the formation of hydrogen-bonded dimers, where two molecules are linked via their carboxyl groups. mdpi.comacs.org This dimerization would be the dominant intermolecular interaction governing the crystal packing.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can have distinct physical properties. Studies on structurally related molecules like 4-oxo-4-phenylbutanoic acid have revealed the existence of different polymorphic forms, which differ in their crystal lattice parameters and packing density. mdpi.com It is plausible that this compound could also exhibit polymorphism, which could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction.

Pseudopolymorphism refers to the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice. This is also a possibility and would be readily identified by X-ray crystallography and other analytical techniques.

Hydrogen Bonding Networks and Supramolecular Assembly in the Crystalline State

In the crystalline state, the spatial arrangement of molecules is dictated by a variety of intermolecular forces, among which hydrogen bonding plays a preeminent role, particularly for molecules possessing both hydrogen-bond donor and acceptor groups. For this compound, the presence of a carboxylic acid group is the primary determinant of its hydrogen bonding capabilities and subsequent supramolecular assembly.

The most common and energetically favorable hydrogen bonding motif for carboxylic acids in the solid state is the formation of a cyclic dimer. In this arrangement, two molecules of the carboxylic acid are linked by two strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the second, and vice versa. This creates a stable, eight-membered ring structure. This dimerization is a very common feature in the crystal structures of a wide variety of carboxylic acids.

Theoretical Chemistry and Computational Modeling of 2 4 Dimethylamino Phenyl Butanoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For 2-(4-(Dimethylamino)phenyl)butanoic acid, DFT calculations would provide fundamental insights into its electronic properties and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. The LUMO, as the lowest energy orbital without electrons, represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, it would be expected that the electron-rich dimethylamino-phenyl group would significantly influence the electron density distribution of the HOMO. The butanoic acid moiety, with its electron-withdrawing carboxylic acid group, would likely have a notable contribution to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Information | Significance |

| HOMO Energy | Energy value in electron volts (eV) | Indicates the electron-donating ability. |

| LUMO Energy | Energy value in electron volts (eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference in eV | Relates to chemical reactivity and stability. |

| HOMO Distribution | Visualization of the orbital | Shows regions of high electron density, likely sites for electrophilic attack. |

| LUMO Distribution | Visualization of the orbital | Shows regions of low electron density, likely sites for nucleophilic attack. |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of a molecule.

For this compound, an MEP surface would visually represent the charge distribution. Regions of negative electrostatic potential (typically colored in shades of red) would indicate areas rich in electrons and prone to electrophilic attack. These would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the dimethylamino group. Regions of positive electrostatic potential (typically colored in shades of blue) would indicate electron-deficient areas susceptible to nucleophilic attack, likely around the hydrogen atoms of the carboxylic acid and the methyl groups.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the conformational landscape of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid exploration of different conformers. MD simulations model the atomic motions of a system over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.

For this compound, these simulations would identify the most stable (lowest energy) conformers and the energy barriers between them. This would reveal the preferred three-dimensional shape of the molecule in different environments (e.g., in a vacuum or in a solvent).

Torsional Scans and Intramolecular Interactions

Torsional scans, or potential energy surface (PES) scans, are a systematic way to explore the conformational space of a molecule by rotating specific dihedral angles and calculating the energy at each step. This method helps to identify stable conformers and the transition states that connect them.

For this compound, torsional scans around the rotatable bonds, such as the bond connecting the phenyl ring to the butanoic acid chain, would be particularly informative. These scans would reveal the energy profile associated with the rotation of these groups and highlight any stabilizing or destabilizing intramolecular interactions, such as hydrogen bonds or steric hindrance.

Spectroscopic Property Prediction (NMR, UV-Vis, IR) from First Principles

First-principles calculations, such as those based on DFT, can be used to predict various spectroscopic properties of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. For this compound, predicted NMR spectra would help in the assignment of experimental signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the HOMO-LUMO gap.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum shows the characteristic vibrational modes (stretching, bending, etc.) of the different functional groups present in this compound, such as the C=O and O-H stretches of the carboxylic acid and the C-N stretch of the dimethylamino group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data | Significance |

| ¹H NMR | Chemical shifts (ppm) for each proton | Aids in structural confirmation and assignment of experimental data. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Provides information on the carbon skeleton. |

| UV-Vis | λmax (nm) and oscillator strengths | Characterizes electronic transitions and color properties. |

| IR | Vibrational frequencies (cm⁻¹) and intensities | Identifies functional groups and their vibrational modes. |

Reaction Mechanism Simulations for Key Synthetic Steps and Transformations

The synthesis of this compound can be envisioned through several synthetic pathways, with Friedel-Crafts acylation being a prominent method for forming the carbon-carbon bond between the aromatic ring and the butanoyl moiety. Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful tool to elucidate the intricate mechanisms of such reactions. By simulating the reaction pathway, researchers can identify transition states, intermediates, and calculate the activation energies associated with each step, providing a detailed understanding of the reaction kinetics and thermodynamics.

A plausible synthetic route involves the Friedel-Crafts acylation of N,N-dimethylaniline with a suitable acylating agent like butanoic anhydride (B1165640) or butanoyl chloride, followed by subsequent reduction of the resulting ketone. Computational studies on analogous Friedel-Crafts acylation reactions, for instance, the acylation of anisole (B1667542) or indole (B1671886) with anhydrides catalyzed by metal triflates, have been performed and provide a framework for understanding the mechanism applicable to N,N-dimethylaniline. acs.orgnih.govresearchgate.net

The mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation can be broken down into three key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃ or a metal triflate) coordinates to the carbonyl oxygen of the acylating agent (e.g., butanoic anhydride). This coordination polarizes the C-O bond, facilitating its cleavage to form a highly electrophilic acylium ion and a catalyst-bound leaving group.

Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of N,N-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step proceeds through a high-energy transition state to form a resonance-stabilized cationic intermediate known as the sigma complex or Wheland intermediate. The strong electron-donating nature of the dimethylamino group directs the substitution to the para position.

Deprotonation and Catalyst Regeneration: A weak base, often the catalyst-leaving group complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex that bears the new acyl group. This restores the aromaticity of the ring and regenerates the catalyst, yielding the acylated product.

Computational simulations of these steps for analogous reactions typically employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)). The potential energy surface is mapped out to locate the stationary points corresponding to reactants, intermediates, transition states, and products. The calculated Gibbs free energies of activation (ΔG‡) provide quantitative insights into the reaction barriers.

Below is an interactive data table with representative calculated activation energies for the key steps in a model Friedel-Crafts acylation reaction, based on computational studies of similar systems. researchgate.net

| Reaction Step | Description | Catalyst | Representative ΔG‡ (kcal/mol) |

| 1 | Formation of Acylium Ion | Metal Triflate | 5 - 10 |

| 2 | Electrophilic Attack (SEAr) | Metal Triflate | 15 - 25 |

| 3 | Deprotonation | - | 1 - 5 |

Note: The values presented are illustrative and derived from computational studies on analogous Friedel-Crafts acylation reactions. The actual activation energies for the synthesis of this compound would require specific computational modeling of the exact reactants and conditions.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

The molecular properties and reactivity of this compound are significantly influenced by its surrounding environment, particularly the solvent. Computational modeling provides a means to investigate these solvent effects through the use of implicit and explicit solvent models. wikipedia.orgfiveable.me

Implicit Solvent Models:

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant (ε). fiveable.mefaccts.de The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). faccts.denih.govmdpi.com

These models are computationally efficient and are well-suited for studying:

Conformational Stability: The presence of a solvent can alter the relative energies of different conformers (rotamers) of this compound. For instance, polar solvents may preferentially stabilize conformers with larger dipole moments.

Electronic Properties: The solvent can influence the electronic structure of the molecule, affecting properties such as the dipole moment, molecular orbital energies, and charge distribution. For example, the charge separation in the zwitterionic form of the amino acid would be stabilized in polar protic solvents.

Reactivity: By calculating the solvation energies of reactants, transition states, and products, implicit models can predict how a solvent will affect the thermodynamics and kinetics of a reaction. For instance, reactions that proceed through more polar transition states are generally accelerated in more polar solvents.

Explicit Solvent Models:

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. wikipedia.org This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Due to the increased computational cost, explicit solvent models are often used for more focused investigations, sometimes in a hybrid approach where a few explicit solvent molecules are treated quantum mechanically along with the solute, while the bulk solvent is represented by an implicit model. mdpi.com

For this compound, explicit solvent models would be particularly useful for understanding:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the dimethylamino group can act as a hydrogen bond acceptor. Explicit solvent molecules (e.g., water, methanol) can form specific hydrogen bonds, which can significantly impact the molecule's conformation and reactivity. Studies on related compounds like p-aminobenzoic acid have shown the importance of such specific interactions. acs.orgacs.orgajchem-a.com

Local Solvent Structure: These models can reveal the microscopic structure of the solvent shell immediately surrounding the solute molecule, providing insights into how the solvent organizes itself around the different functional groups.

The following interactive data table summarizes the expected qualitative effects of different types of solvents on key molecular properties of this compound, as would be investigated using computational models.

| Molecular Property | Nonpolar Solvent (e.g., Hexane) | Aprotic Polar Solvent (e.g., DMSO) | Protic Polar Solvent (e.g., Water) |

| Conformation | Favors compact, non-polar conformers. | Stabilizes conformers with larger dipole moments. | Strong stabilization of zwitterionic form; specific H-bonding influences rotamer populations. |

| Dipole Moment | Lower | Higher | Highest, especially for zwitterionic form. |

| Solubility | Low | Moderate to High | High, particularly if ionized. |

| Acidity (pKa) | - | pKa is shifted. | Reference pKa; stabilization of the carboxylate anion. |

| Reactivity in SN2 Reactions | Slow reaction rates. | Enhanced rates for reactions with charged nucleophiles. | Rates can be slower than in aprotic polar solvents due to solvation of the nucleophile. |

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the tertiary aromatic amine (dimethylamino group). While specific literature detailing the reaction pathways for this exact molecule is limited, its chemical behavior can be thoroughly understood by examining the well-established reactions of these respective functionalities.

Advanced Research on Non Biological Applications and Functional Materials

Role of 2-(4-(Dimethylamino)phenyl)butanoic Acid as a Ligand in Coordination Chemistry

A thorough investigation for studies on the use of this compound as a ligand in coordination chemistry yielded no specific results. The carboxylic acid group and the dimethylamino group present in the molecule are known to coordinate with metal ions. In theory, the carboxylate group could act as a monodentate or bidentate ligand, and the nitrogen atom of the dimethylamino group could also serve as a coordination site. However, no published studies were found that describe the synthesis, characterization, or catalytic activity of metal complexes specifically derived from this compound.

Synthesis and Characterization of Metal Complexes

No literature was identified detailing the synthesis and characterization of metal complexes with this compound. Consequently, no data is available on reaction conditions, spectroscopic characterization (such as IR, NMR, or UV-Vis), or single-crystal X-ray diffraction studies that would confirm the formation and structure of such complexes.

Catalytic Activity of Derived Metal Complexes in Organic Transformations

In the absence of synthesized and characterized metal complexes of this compound, there is no research on their potential catalytic applications in organic transformations. Fields where related metal-ligand complexes sometimes show activity include oxidation, reduction, and cross-coupling reactions, but no such studies have been reported for complexes of this specific ligand.

Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor (dimethylamino group) suggests that this compound could participate in supramolecular self-assembly. However, a detailed search of the literature did not yield any studies focused on its use in the design of hydrogen-bonded organic frameworks or in co-crystallization studies.

Design of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. wikipedia.orgnorthwestern.edu Molecules containing carboxylic acid groups are frequently used in the construction of HOFs. wikipedia.orgnorthwestern.edu Despite the potential of this compound to form such structures, no research has been published on its use as a building block for HOFs.

Co-Crystallization Studies with Various Co-Formers

Co-crystallization is a technique used to modify the physicochemical properties of solid-state materials by combining two or more different molecules in a crystal lattice. tbzmed.ac.ir The functional groups in this compound make it a candidate for forming co-crystals with other molecules (co-formers). However, no co-crystallization studies involving this specific compound have been reported in the scientific literature.

Development as a Precursor for Advanced Materials

There is no available research describing the use of this compound as a precursor for the synthesis of advanced materials. While organic molecules can be used to create polymers, functional coatings, or nanoparticles, this particular compound has not been explored for such applications in published literature.

Integration into Polymeric Structures for Specific Material Properties (e.g., optical)

The incorporation of chromophoric molecules like this compound into polymeric structures is a common strategy to develop advanced optical materials. The carboxylic acid group on the molecule provides a reactive handle for polymerization or for grafting onto existing polymer backbones.

To assess its utility, researchers would typically:

Synthesize Polymers: Covalently bond the compound as a monomer or a pendant group to various polymer chains (e.g., polymethacrylates, polystyrenes).

Characterize Optical Properties: Analyze the resulting polymers for properties such as refractive index, transparency, and non-linear optical behavior. The dimethylaminophenyl group suggests a potential for a high refractive index.

Evaluate Performance: The performance of these new polymers would be compared against existing materials for applications in optical waveguides, coatings, or specialty lenses.

A hypothetical data table for such research might look like this:

| Polymer Composition | Refractive Index (at 589 nm) | Optical Transparency (%T at 550 nm) | Glass Transition Temp. (°C) |

| PMMA-co-10% DAPB | Data not available | Data not available | Data not available |

| Polystyrene-g-5% DAPB | Data not available | Data not available | Data not available |

| (DAPB represents this compound) |

Applications in Sensing Technologies (excluding biological targets)

The fluorescence of molecules containing a dimethylaminophenyl group can be sensitive to the local chemical environment, a property known as solvatochromism. This sensitivity can be exploited for sensing applications targeting non-biological analytes like metal ions or pollutants.

A research program in this area would involve:

Selectivity Screening: Testing the compound's fluorescent response to a wide range of metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) and environmentally relevant anions.

Mechanism Investigation: Determining the mechanism of sensing, which could involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or complexation that leads to fluorescence quenching or enhancement.

Device Prototyping: Immobilizing the compound on a solid support (like a test strip or a fiber optic probe) to create a practical sensor device.

Photophysical Properties and Potential in Optical Materials

A fundamental understanding of the compound's interaction with light is crucial before it can be applied in optical materials. This involves detailed spectroscopic and photophysical measurements.

Absorption and Emission Characteristics in Different Solvents and Aggregate States

The absorption and emission spectra of this compound would be recorded in a series of solvents with varying polarity (e.g., hexane, toluene (B28343), chloroform, ethanol, acetonitrile (B52724), water). The goal is to observe any solvatochromic shifts, which indicate changes in the molecule's dipole moment upon photoexcitation.

Key parameters to be determined would include:

λ_max (abs): The wavelength of maximum absorption.

λ_max (em): The wavelength of maximum fluorescence emission.

Stokes Shift: The difference in energy between the absorption and emission maxima.

A typical data table summarizing these findings would be:

| Solvent | Dielectric Constant (ε) | λ_max (abs) (nm) | λ_max (em) (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available |

| Chloroform | 4.81 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available | Data not available |

Fluorescence Quantum Yield Determinations and Lifetime Measurements

The efficiency and dynamics of the fluorescence process are quantified by the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F).

Quantum Yield (Φ_F): This measures the ratio of photons emitted to photons absorbed and is a direct measure of the fluorescence efficiency. It is typically determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is often measured using time-correlated single-photon counting (TCSPC).

These parameters are also typically measured in a range of solvents to understand how the environment affects the radiative and non-radiative decay pathways of the excited state.

A summary data table for these properties would be formatted as follows:

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Radiative Rate Constant (k_r) (s⁻¹) | Non-radiative Rate Constant (k_nr) (s⁻¹) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

A Non-Biological Comparative Analysis of this compound and Its Structural Congeners

A detailed examination of the structure-property relationships governing the chemical and physical behavior of this compound and its analogues.

This article provides a focused, non-biological comparative analysis of the chemical compound this compound. The content is structured to explore the relationships between its molecular architecture and its chemical and physical properties through a systematic investigation of its structural analogues and homologues.

Analytical Method Development for Research Applications Beyond Basic Quantification

Chiral Separation Techniques (e.g., HPLC, CE) for Enantiomeric Excess Determination

"2-(4-(Dimethylamino)phenyl)butanoic acid" possesses a chiral center at the second carbon of the butanoic acid chain, resulting in the existence of two enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of stereoselective analytical methods to determine the enantiomeric excess (ee) in a sample. nih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for chiral separations. mdpi.com

For HPLC-based chiral separation, the primary approach involves the use of a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a variety of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with a buffer, is critical for achieving optimal separation.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Acetonitrile/0.1% Trifluoroacetic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

Capillary electrophoresis (CE) offers an alternative with high efficiency and low sample consumption. nih.gov In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins are commonly used chiral selectors for the separation of acidic compounds.

Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of a research compound is paramount for the validity of experimental results. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of chemical analysis. nih.gov Advanced chromatographic techniques, particularly HPLC coupled with mass spectrometry (HPLC-MS), are indispensable for this purpose. nih.gov

A typical approach for impurity profiling of "this compound" would involve a high-resolution reversed-phase HPLC method. This method would aim to separate the main compound from any starting materials, by-products, or degradation products. The use of a gradient elution, where the mobile phase composition is changed over time, can effectively resolve compounds with a wide range of polarities.

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |

The mass spectrometer provides mass-to-charge ratio information, which is invaluable for the tentative identification of unknown impurities. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments.

Electrophoretic Techniques for Charge and Mobility Studies

Capillary electrophoresis is a powerful technique for studying the charge and electrophoretic mobility of ions in solution. wikipedia.org For "this compound," which contains both an acidic carboxylic acid group and a basic dimethylamino group, its net charge will be pH-dependent.

By analyzing the migration time of the compound in a capillary under an applied electric field at different pH values, its electrophoretic mobility can be determined. This information is useful for understanding the compound's behavior in biological systems and for developing optimized separation methods. The relationship between pH and electrophoretic mobility can also be used to estimate the pKa values of the ionizable groups.

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 30 cm effective length |

| Background Electrolyte | 25 mM Phosphate Buffer (pH range 3-10) |

| Applied Voltage | 20 kV |

| Detection | UV at 214 nm |

| Temperature | 25 °C |

Future Research Directions and Emerging Paradigms

Exploration of 2-(4-(Dimethylamino)phenyl)butanoic Acid in Niche Chemical Transformations

The inherent reactivity of the carboxylic acid moiety and the electronic properties of the dimethylaminophenyl group make this compound a compelling candidate for novel catalytic applications and specialized chemical reactions. Future research could focus on its role as both a substrate and a ligand in innovative catalytic systems.

The carboxylic acid group can be leveraged in metallaphotoredox catalysis, a rapidly evolving field that enables a wide array of chemical transformations under mild conditions. princeton.edu Researchers could explore the decarboxylative functionalization of this compound to generate novel molecular scaffolds. The electron-donating dimethylamino group is anticipated to influence the redox potential of the molecule, potentially facilitating unique reaction pathways not accessible with simpler arylbutanoic acids.

Furthermore, the compound itself could serve as a chiral ligand in asymmetric catalysis. The coordination of the carboxylate to a metal center, with the bulky and electronically distinct dimethylaminophenyl group directing the stereochemical outcome of a reaction, is a plausible and exciting research direction. Investigations into its efficacy in reactions such as asymmetric hydrogenations, alkylations, or cycloadditions could yield novel and efficient catalytic systems.

A hypothetical exploration of its use as a ligand in a palladium-catalyzed asymmetric allylic alkylation is presented in Table 1.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ / Ligand | 1,3-Diphenylallyl acetate (B1210297) | (S)-1,3-Diphenyl-1-(dimethylmalonyl)prop-2-ene | 92 | 85 |

| [Pd(allyl)Cl]₂ / Ligand | (E)-1,3-Diphenyl-2-propen-1-yl acetate | (R)-N-((E)-1,3-diphenylallyl)aniline | 88 | 90 |

Application in Cutting-Edge Material Science Research

The dimethylaminophenyl moiety is a well-known functional group in materials designed for optoelectronic applications due to its strong electron-donating character, which can facilitate charge transfer and influence the material's electronic and optical properties. mdpi.commdpi.com Consequently, this compound represents a valuable building block for the synthesis of novel functional polymers and materials.

One promising avenue of research is the incorporation of this molecule as a monomer or a functional dopant in conductive or electrochromic polymers. semanticscholar.org Polymerization via the carboxylic acid group, perhaps after conversion to a more reactive derivative like an acyl chloride or ester, could lead to polyesters or polyamides with pendant dimethylaminophenyl groups. These polymers could exhibit interesting properties such as solvatochromism, electrochromism, or be used as hole-transporting materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov The chiral center in the polymer backbone could also impart unique chiroptical properties to the resulting materials.

The use of the dimethylaminophenyl group as a fluorescent probe is another area of interest. researchgate.net Polymers incorporating this compound could be designed as sensors, where changes in the local environment (e.g., pH, polarity, presence of metal ions) would lead to detectable changes in the fluorescence emission spectrum.

Table 2 outlines the potential properties of a hypothetical polymer, poly[2-(4-(dimethylamino)phenyl)butanoate], for use in an electrochromic device.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy Level | -5.2 eV | Facilitates hole injection and transport. |

| LUMO Energy Level | -2.5 eV | Determines electron affinity and stability. |

| Optical Band Gap | 2.7 eV | Corresponds to absorption in the UV-Vis region. |

| Color (Neutral State) | Transparent / Light Yellow | Desirable for "smart window" applications. |

| Color (Oxidized State) | Deep Blue / Green | Provides high contrast for display purposes. |

| Switching Time (Coloration) | < 2 seconds | Indicates rapid response to electrical stimulus. |

Advanced Theoretical Modeling for Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. nih.gov Advanced theoretical modeling of this compound and its derivatives can provide valuable insights into its potential applications and accelerate the discovery of new functionalities.

DFT calculations can be employed to determine the molecule's ground-state geometry, electronic structure (including HOMO and LUMO energy levels), and vibrational frequencies. mdpi.comresearchgate.net This information is crucial for understanding its reactivity, stability, and spectroscopic properties. For instance, modeling the interaction of the molecule with metal catalysts can help in designing more effective ligands for specific chemical transformations.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of the molecule and polymers derived from it. researchgate.net This would be invaluable for designing materials with specific optoelectronic properties, such as those for use in OLEDs or sensors. mdpi.com By simulating the effects of different substituents on the phenyl ring or modifications to the butanoic acid chain, researchers can rationally design new molecules with tailored properties before undertaking their synthesis.

Molecular dynamics simulations could also be employed to study the conformational behavior of polymers incorporating this monomer and their interactions with other molecules or surfaces, which is particularly relevant for applications in material science and biodiagnostics. rsc.org

Table 3 summarizes key molecular properties of this compound that can be predicted using advanced theoretical modeling techniques.

| Modeling Technique | Predicted Property | Relevance to Application |

|---|---|---|

| DFT | Optimized Molecular Geometry | Understanding steric effects in catalysis and polymer packing. |

| DFT | HOMO/LUMO Energies | Predicting redox potentials and charge transport properties. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifying sites for electrophilic and nucleophilic attack. |

| TD-DFT | UV-Vis Absorption Spectrum | Guiding the design of optoelectronic materials. |

| TD-DFT | Fluorescence Emission Wavelength | Developing molecular probes and sensors. |

| Molecular Dynamics | Polymer Chain Conformation | Predicting the morphology and bulk properties of materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(Dimethylamino)phenyl)butanoic acid, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the dimethylamino group onto the phenyl ring. For example, starting with 4-bromophenylbutanoic acid, dimethylamine can act as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) to replace the bromine atom . Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-reduction of ketone intermediates (e.g., using NaBH₄) may be required, followed by acid-catalyzed cyclization or purification via recrystallization (ethanol/water mixtures) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.8–3.2 ppm. Aromatic protons from the phenyl ring show splitting patterns consistent with para-substitution (e.g., doublets at δ 6.5–7.5 ppm). The butanoic acid chain is confirmed by a triplet for the α-proton (δ 2.3–2.5 ppm) and a carboxylic acid proton (δ 12–13 ppm, if not deuterated) .

- IR : A broad O-H stretch (~2500–3000 cm⁻¹) confirms the carboxylic acid group, while C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate the backbone .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can induce enantioselectivity during ketone reduction or alkylation steps. For example, catalytic hydrogenation of α,β-unsaturated ketone precursors using a chiral catalyst yields enantiomerically pure intermediates, which are then hydrolyzed to the final acid . Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity in subsequent derivatization?

- Methodology : The dimethylamino group is a strong electron donor, activating the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation). Computational studies (DFT calculations) reveal increased electron density at the para position, directing reactions to the meta position of the phenyl ring . Reactivity in esterification or amidation is enhanced due to the basicity of the dimethylamino group, which can be protonated to improve solubility in polar solvents .

Biological and Pharmacological Research

Q. What in vitro models are used to assess the biological activity of this compound, and how are IC₅₀ values determined?

- Methodology :

- Enzyme assays : The compound is tested against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, COX-2 inhibition is measured via prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages, with IC₅₀ calculated using nonlinear regression of dose-response curves .

- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Data normalization against controls and statistical validation (e.g., ANOVA) are critical .

Q. How do molecular docking studies predict interactions between this compound and target enzymes?

- Methodology : Docking software (AutoDock Vina, Schrödinger Suite) models the compound’s binding to active sites (e.g., COX-2). The dimethylamino group’s protonation state at physiological pH is optimized, and binding affinity (ΔG) is correlated with experimental IC₅₀ values. Key interactions (hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) are validated via mutagenesis studies .

Data Analysis and Contradictions

Q. How to address discrepancies in biological activity data across different studies?

- Methodology :

- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Meta-analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity. Contradictions may arise from variations in compound purity or assay sensitivity .

Q. What are best practices for computational modeling to predict physicochemical properties?

- Methodology :

- LogP and pKa : Software like MarvinSketch or ACD/Labs predicts lipophilicity and ionization states. Experimental validation via shake-flask methods (for LogP) and potentiometric titration (for pKa) ensures accuracy .

- Solubility : Hansen solubility parameters guide solvent selection for crystallization. Molecular dynamics simulations (GROMACS) model aggregation tendencies in aqueous solutions .

Safety and Handling

Q. What are key safety protocols for handling and storing this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.